Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate
CAS No.:
Cat. No.: VC13516519
Molecular Formula: C11H10ClFO3
Molecular Weight: 244.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClFO3 |
|---|---|
| Molecular Weight | 244.64 g/mol |
| IUPAC Name | methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |
| Standard InChI | InChI=1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3 |
| Standard InChI Key | GPKPBQUBZXCNTE-UHFFFAOYSA-N |
| SMILES | COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |
| Canonical SMILES | COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F |
Introduction
Chemical Synthesis and Optimization
The synthesis of methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate is achieved through a sequence of controlled acylation and esterification reactions. A representative pathway involves:
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Friedel-Crafts Acylation: Introduction of the ketone group to the phenyl ring via reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
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Esterification: Conversion of the resultant carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).
Reaction conditions are critical to maximizing yield. Temperature control between 60–80°C prevents side reactions such as decarboxylation or over-alkylation. Solvent selection (e.g., dichloromethane or toluene) influences reaction kinetics, with polar aprotic solvents like dimethylacetamide (DMAC) enhancing reactant solubility in analogous syntheses . For instance, a related fluorination process for 2-cyano-3-chloro-5-trifluoromethylpyridine utilized DMAC at 170°C to achieve 97% yield, demonstrating the importance of solvent choice in halogenated compound synthesis .
Table 1: Key Synthesis Parameters
| Parameter | Conditions |
|---|---|
| Reaction Temperature | 60–80°C |
| Catalyst | Lewis acids (e.g., AlCl₃) |
| Solvent | Dichloromethane, DMAC |
| Yield Optimization | Solvent-to-reactant ratio (3:1–5:1) |
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.64 g/mol |
| IUPAC Name | Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate |
| Boiling Point | Not reported |
| LogP (Estimated) | ~2.5 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Signals at δ 3.7–3.8 ppm (singlet, methyl ester), δ 2.6–2.9 ppm (multiplet, methylene protons adjacent to ketone), and δ 7.2–7.5 ppm (aromatic protons).
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¹³C NMR: Peaks at δ 170–175 ppm (ketone carbonyl), δ 52–55 ppm (methyl ester), and δ 110–150 ppm (aromatic carbons with halogen-induced deshielding).
Mass Spectrometry (MS)
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Molecular Ion Peak: Observed at m/z 244.64, consistent with the molecular formula.
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Fragmentation Patterns: Loss of the methyl ester group () generates a fragment at m/z 185, while cleavage of the ketone yields ions at m/z 121 and 123 (chlorine isotope pattern).
Applications in Industrial and Pharmaceutical Chemistry
The compound’s dual functionality (ketone and ester) enables its use as a building block in:
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Agrochemicals: Intermediate in synthesizing herbicides and insecticides, leveraging the electron-withdrawing effects of halogens to enhance reactivity.
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Pharmaceuticals: Precursor for serotonin receptor ligands, where halogenated aromatics improve binding affinity. For example, 3-chloro-4-fluorophenyl derivatives have been explored as 5-HT₁A receptor agonists .
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Materials Science: Monomer for polyketone polymers, with halogen substituents influencing thermal stability and crystallinity.
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